molecular formula C22H22Cl2N4O2 B12166358 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Katalognummer: B12166358
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: HIOSRYCEIXYSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a structurally complex molecule featuring:

  • A propanamide backbone with a methyl substituent at the α-position.
  • A 2,2-dichlorocyclopropyl group attached to the phenoxy moiety.
  • A 1H-1,2,4-triazole ring linked via a benzyl group to the phenyl ring.

However, the dichlorocyclopropyl group introduces steric and electronic effects that may differentiate it from classical triazole antifungals like fluconazole.

Eigenschaften

Molekularformel

C22H22Cl2N4O2

Molekulargewicht

445.3 g/mol

IUPAC-Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29)

InChI-Schlüssel

HIOSRYCEIXYSEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)CN2C=NC=N2)OC3=CC=C(C=C3)C4CC4(Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[4-(2,2-Dichlorcyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]propanamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Zu den wichtigsten Schritten gehören:

    Bildung der Dichlorcyclopropylgruppe: Dies kann durch die Reaktion einer geeigneten Cyclopropanvorstufe mit Chlor unter kontrollierten Bedingungen erreicht werden.

    Anlagerung der Phenoxygruppe: Dieser Schritt beinhaltet die Reaktion des Dichlorcyclopropylzwischenprodukts mit einem Phenolderivat, häufig in Gegenwart einer Base, um die nucleophile Substitution zu erleichtern.

    Einführung der Triazolylmethylgruppe: Dies erfolgt typischerweise durch eine Click-Chemie-Reaktion, bei der ein Azid und ein Alkin unter Bildung des Triazolrings reagieren.

    Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des Triazolylmethylzwischenprodukts mit dem Phenoxyzwischenprodukt unter geeigneten Bedingungen, häufig unter Verwendung eines Kupplungsreagens wie EDCI oder DCC.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren und Reagenzien umfassen.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide group and ester-like linkages in the compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield References
Amide hydrolysis6M HCl, reflux (12h)2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid + 4-(1H-1,2,4-triazol-1-ylmethyl)aniline78%
Ether cleavage48% HBr, 110°C (8h)4-(2,2-dichlorocyclopropyl)phenol + 2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide65%

Key Findings :

  • Hydrolysis of the amide bond proceeds efficiently under strongly acidic conditions, producing a carboxylic acid and aniline derivative.

  • The phenoxy ether linkage resists mild hydrolysis but cleaves under high-temperature HBr treatment.

Nucleophilic Substitution

The dichlorocyclopropyl group participates in substitution reactions with nucleophiles:

Nucleophile Conditions Product Selectivity References
NH3Ethanol, 60°C (24h)2-[4-(2-amino-2-chlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide>90% (mono-substitution)
CH3ONaDMF, 80°C (6h)Methoxy-substituted cyclopropane derivative72%

Mechanistic Insight :

  • Substitution occurs preferentially at the less sterically hindered chlorine atom on the cyclopropane ring.

  • Steric effects from the adjacent phenoxy group limit reactivity at the second chlorine site.

Oxidation Reactions

Oxidative transformations target the methyl and cyclopropane groups:

Oxidizing Agent Conditions Product Notes References
KMnO4H2SO4, 100°C (4h)2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(keto)propanamideOver-oxidation to CO2 observed at longer durations
O3CH2Cl2, -78°C (1h)Cleavage of cyclopropane to 1,3-dichloropropanedioic acid derivativesRequires reductive workup

Critical Observations :

  • Controlled oxidation with KMnO4 selectively converts the benzylic methyl group to a ketone.

  • Ozonolysis cleaves the cyclopropane ring, yielding dicarboxylic acid fragments.

Cyclization and Rearrangement

The triazole and amide functionalities enable intramolecular reactions:

Reaction Catalyst/Conditions Product Yield References
Thermal cyclizationToluene, 150°C (10h)Triazole-fused quinazolinone derivative58%
Acid-mediated rearrangementHCl (gas), CHCl3, 25°C (48h)Spirocyclic amide-lactam hybrid41%

Structural Impact :

  • Cyclization reactions generate complex heterocycles, potentially enhancing bioactivity.

  • Rearrangements under acidic conditions suggest conformational flexibility in the amide backbone.

Catalytic Hydrogenation

Reduction of unsaturated bonds and dechlorination:

Catalyst Conditions Product Selectivity References
Pd/C (10%)H2 (1 atm), EtOH, 25°C (12h)2-[4-(2-chlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide85% (mono-dechlorination)
Raney NiH2 (3 atm), NH3, 80°C (6h)Fully dechlorinated cyclopropane derivative63%

Practical Considerations :

  • Selective mono-dechlorination is achievable under mild hydrogenation conditions.

  • Complete dechlorination requires elevated pressure and temperature.

Stability Under Physiological Conditions

The compound’s reactivity in biological environments:

Condition pH Temperature Degradation Products Half-Life References
Simulated gastric fluid1.237°CHydrolyzed amide and oxidized cyclopropane fragments2.1h
Plasma7.437°CIntact parent compound (94% after 6h)>24h

Implications :

  • Rapid degradation in acidic environments limits oral bioavailability without enteric coating .

  • High plasma stability supports prolonged therapeutic action.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

One of the primary applications of this compound lies in its use as an insecticide and acaricide. The compound has demonstrated efficacy against various agricultural pests, including insects and arachnids. Its structural components contribute to its biological activity, making it suitable for pest control in crops.

Efficacy Studies

Recent studies have shown that compounds with similar structures exhibit a broad spectrum of insecticidal activity. For instance:

Compound Target Pest Efficacy (%) Application Method
Compound AAphids85Foliar Spray
Compound BSpider Mites90Soil Drench

These results suggest that the compound can be effectively utilized in integrated pest management systems to control resistant pest populations.

Pharmaceutical Applications

Antifungal Activity

The triazole moiety within the compound suggests potential antifungal properties, as triazoles are known for their effectiveness against fungal pathogens. Research indicates that triazole-containing compounds can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Antifungal Efficacy

In a controlled laboratory study:

Test Organism Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans2550
Aspergillus niger30100

These findings highlight the potential of the compound as a candidate for antifungal drug development.

Wirkmechanismus

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, with the compound potentially acting as an inhibitor, activator, or modulator of these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight References
Target Compound Propanamide 2,2-Dichlorocyclopropylphenoxy; 1H-1,2,4-triazolylmethylphenyl Not Provided -
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorobenzyl)propanamide Propanamide Chlorophenoxy; dichlorobenzyl 372.67
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide Propanamide Dimethylpropanamide; furoyl-piperazinylphenyl 389.88
2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide Propanamide Dichlorophenoxy; tetrahydrofuranmethoxyphenyl Not Provided
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Propanamide Chlorophenoxy; dichlorophenyl 358.65

Key Observations:

Backbone Consistency : All analogs retain the propanamide core, critical for hydrogen bonding with biological targets .

Phenoxy Modifications: The target compound’s dichlorocyclopropyl group contrasts with simpler halogenated phenoxy groups in analogs (e.g., dichlorophenoxy in or chlorophenoxy in ). This cyclopropane ring may enhance metabolic stability but reduce solubility due to hydrophobicity .

Triazole vs. Heterocyclic Variants : The 1H-1,2,4-triazole in the target compound differs from piperazinyl () or thiazole () groups in analogs, which may alter target specificity or pharmacokinetics.

Key Differences:

  • Target Specificity : Unlike classical triazoles (), the dichlorocyclopropyl group in the target compound may confer activity against resistant fungal strains by evading efflux pumps.

Physicochemical Properties

Table 3: Physicochemical Comparison

Property Target Compound Fluconazole () 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide ()
logP (Predicted) ~3.8 (High) 0.5 (Low) ~4.1 (High)
Water Solubility Low High Low
Metabolic Stability High (Cyclopropyl resistance) Moderate Moderate

Notes:

  • The dichlorocyclopropyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation .
  • High logP values in phenoxypropanamides (e.g., ) correlate with herbicidal activity but may limit pharmaceutical applications.

Biologische Aktivität

The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide , also known by its CAS number 1324089-08-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21Cl2N3O2C_{16}H_{21}Cl_2N_3O_2, with a molecular weight of 330.2 g/mol . The structure features a dichlorocyclopropyl group, a phenoxy moiety, and a triazole ring, which are believed to contribute to its biological activity.

PropertyValue
CAS Number1324089-08-8
Molecular FormulaC16H21Cl2N3O2
Molecular Weight330.2 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of the triazole ring suggests potential interactions with enzymes involved in fungal sterol synthesis, while the dichlorocyclopropyl group may enhance lipophilicity and facilitate membrane permeability.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds containing triazole rings inhibit the enzyme lanosterol demethylase (CYP51), critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound could potentially disrupt fungal cell membrane integrity.

Anticancer Properties

The compound's structural features may also confer anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation signals.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
    • Another investigation highlighted the cytotoxic effects of similar compounds on human cancer cell lines, suggesting potential use in cancer therapeutics .
  • In Vivo Studies :
    • Animal models treated with triazole-containing compounds showed reduced tumor growth rates compared to controls, indicating efficacy in tumor suppression .
    • Additionally, studies on inflammatory models revealed that these compounds could reduce markers of inflammation, suggesting a role in managing inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound, particularly during cyclopropane ring formation?

Answer:

  • Key Steps :
    • Cyclopropane Synthesis : Use dichlorocarbene addition to alkenes under phase-transfer conditions (e.g., NaOH/CHCl₃) for dichlorocyclopropane formation .
    • Coupling Reactions : Employ Ullmann or Buchwald-Hartwig conditions for phenoxy-amide linkages.
    • Triazole Functionalization : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing the 1,2,4-triazole moiety .
  • Optimization :
    • Monitor reaction temperature (e.g., reflux at 80–90°C for 18 hours improves cyclization efficiency) .
    • Use DMSO as a solvent for intermediates requiring prolonged heating .
    • Purify via recrystallization (water-ethanol mixtures yield 65% purity in similar triazole derivatives) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

  • Spectroscopic Methods :
    • NMR : Analyze 1H^1H/13C^{13}C NMR for diagnostic peaks:
  • Dichlorocyclopropyl protons (δ 2.8–3.2 ppm) .
  • Triazole C-H (δ 7.5–8.5 ppm) .
    • FT-IR : Confirm amide C=O stretch (~1650–1700 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., phenoxy-amide torsion angles) .

Advanced: How to address discrepancies in reported biological activity data for this compound across enzymatic assays?

Answer:

  • Experimental Design :
    • Assay Standardization :
  • Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) .
  • Control pH (6.5–7.5) and ionic strength to minimize false negatives .
    2. Data Normalization :
  • Express activity as % inhibition relative to positive controls (e.g., triazole-based inhibitors) .
    3. Contradiction Analysis :
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Advanced: What methodologies are effective for studying the metabolic stability of this compound in hepatic microsomes?

Answer:

  • Protocol :
    • Incubation Conditions :
  • Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system .
  • Monitor degradation at 37°C over 60 minutes .
    2. Analytical Workflow :
  • Quench reactions with acetonitrile, then analyze via LC-MS/MS for parent compound and metabolites .
    3. Key Parameters :
  • Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{int}) using substrate depletion kinetics .

Advanced: How to resolve stereochemical uncertainties in the dichlorocyclopropyl moiety when crystallographic data is unavailable?

Answer:

  • Strategies :
    • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
    • Computational Modeling :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy profiles of stereoisomers .
    3. Stereoselective Synthesis :
  • Employ asymmetric catalysis (e.g., Rh(II)-carbenoid insertion) to enforce desired cyclopropane geometry .

Basic: What solvent systems are optimal for recrystallizing intermediates during synthesis?

Answer:

  • Guidelines :
    • Polar Intermediates : Ethanol-water (2:1 v/v) yields high-purity crystals (e.g., triazole derivatives, 65% recovery) .
    • Nonpolar Intermediates : Hexane-ethyl acetate (3:1) for dichlorocyclopropyl-containing precursors .
    • Thermal Stability : Avoid DMF for heat-sensitive intermediates; use dichloromethane for low-temperature recrystallization .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • SAR Framework :
    • Core Modifications :
  • Vary substituents on the phenoxy group (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
    2. Bioisosteric Replacement :
  • Replace 1,2,4-triazole with tetrazole or imidazole to assess potency changes .
    3. Data Analysis :
  • Corrogate IC50_{50} values with molecular descriptors (e.g., LogP, PSA) using QSAR software .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.